Lipophilicity Tuning: Pyrrolidine vs. Piperidine Ring Size Impact on LogP
The target pyrrolidine compound exhibits a higher computed LogP (1.52) compared to its direct piperidine analog (1.2), a difference of +0.32 log units, which can significantly influence membrane permeability and CNS penetration potential [1].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5239 |
| Comparator Or Baseline | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 886362-37-4), LogP = 1.2 |
| Quantified Difference | ΔLogP = +0.32 (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 (PubChem) and internal algorithm (ChemScene) |
Why This Matters
A 0.3 log unit increase in LogP can translate to a measurable increase in passive membrane permeability, providing a distinct advantage for programs targeting intracellular or CNS receptors where the piperidine analog may underperform.
- [1] PubChem. 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine. XLogP3-AA 1.2. View Source
